molecular formula C7H6ClN3 B13179469 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13179469
M. Wt: 167.59 g/mol
InChI Key: IPJBWSIZCWJFJF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chloromethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Another method involves the use of 1-amino-2-imino-pyridine derivatives as precursors. This approach utilizes microwave irradiation to speed up the reaction, resulting in higher yields compared to conventional heating methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability. Additionally, the metal-free and environmentally benign nature of these methods makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chloromethyl group is particularly reactive and can participate in substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases such as sodium hydroxide and potassium carbonate, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve moderate temperatures and solvents such as ethanol or dimethyl sulfoxide .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar triazole-pyridine or triazole-pyrimidine scaffold but differ in their substituents and specific biological activities .

List of Similar Compounds:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industrial applications. Its unique structure and reactivity make it a valuable tool for scientific research and a promising candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4H2

InChI Key

IPJBWSIZCWJFJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C(=C1)CCl

Origin of Product

United States

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